molecular formula C13H18ClN3O B1399194 1-[2-[2-(6-Chloropyrazin-2-yl)ethyl]piperidin-1-yl]ethanone CAS No. 1316225-92-9

1-[2-[2-(6-Chloropyrazin-2-yl)ethyl]piperidin-1-yl]ethanone

Cat. No. B1399194
CAS RN: 1316225-92-9
M. Wt: 267.75 g/mol
InChI Key: XLYONHYXQUNYJF-UHFFFAOYSA-N
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Description

1-[2-[2-(6-Chloropyrazin-2-yl)ethyl]piperidin-1-yl]ethanone is a chemical compound with the molecular formula C13H18ClN3O . It is also known as KET and is a psychoactive drug that belongs to the class of dissociative anesthetics.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include aspects such as its molecular weight, melting point, boiling point, solubility, and stability. The molecular weight of 1-[2-[2-(6-Chloropyrazin-2-yl)ethyl]piperidin-1-yl]ethanone is 267.75 g/mol. Other specific physical and chemical properties were not found in the available resources .

Scientific Research Applications

Drug Design and Development

Piperidine derivatives like 1-[2-[2-(6-Chloropyrazin-2-yl)ethyl]piperidin-1-yl]ethanone are crucial in the design and development of new pharmaceuticals . They are present in more than twenty classes of drugs, including alkaloids, and play a significant role in medicinal chemistry due to their diverse pharmacological properties. This compound can be used as a building block in the synthesis of potential therapeutic agents.

Synthesis of Biologically Active Piperidines

The synthesis of biologically active piperidines is an important area of research. This compound can undergo various intra- and intermolecular reactions to form substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These reactions are valuable for creating compounds with potential biological activity.

Pharmacological Applications

Piperidine derivatives are known for their wide range of pharmacological activities. As such, 1-[2-[2-(6-Chloropyrazin-2-yl)ethyl]piperidin-1-yl]ethanone could be explored for its potential use in treating various medical conditions. It could be involved in the discovery and biological evaluation of new drugs .

Industrial Chemical Synthesis

While specific industrial applications for this compound are not detailed in the available literature, piperidine derivatives are often used in the synthesis of rubber chemicals, corrosion inhibitors, and polymers. This compound could potentially be used in similar industrial processes.

Environmental Impact Studies

The environmental impact of chemical compounds is an increasingly important field of study. Research into the environmental fate and breakdown of piperidine derivatives, including 1-[2-[2-(6-Chloropyrazin-2-yl)ethyl]piperidin-1-yl]ethanone, could provide valuable information on how these compounds interact with ecosystems .

Safety and Handling Protocols

Understanding the safety and handling requirements of chemical compounds is essential. This compound, like other piperidine derivatives, must be handled with care, following proper safety protocols to prevent exposure and environmental contamination .

Safety and Hazards

Information on the safety and hazards of 1-[2-[2-(6-Chloropyrazin-2-yl)ethyl]piperidin-1-yl]ethanone is not available in the resources I found . Safety data would typically include information on toxicity, environmental impact, handling precautions, and disposal considerations.

Future Directions

The future directions for research on 1-[2-[2-(6-Chloropyrazin-2-yl)ethyl]piperidin-1-yl]ethanone are not specified in the available resources . Potential areas of interest could include further investigation into its synthesis, properties, and potential applications or effects.

properties

IUPAC Name

1-[2-[2-(6-chloropyrazin-2-yl)ethyl]piperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN3O/c1-10(18)17-7-3-2-4-12(17)6-5-11-8-15-9-13(14)16-11/h8-9,12H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLYONHYXQUNYJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCCC1CCC2=CN=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-[2-(6-Chloropyrazin-2-yl)ethyl]piperidin-1-yl]ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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